8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32It is known that the compound interacts with its targets in a stereoselective manner . This means that the compound can selectively bind to one stereoisomer over another, which can lead to different biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of tropane alkaloids . These alkaloids are involved in various biological activities, and their synthesis is a complex process that involves multiple steps and enzymes .
Pharmacokinetics
The pharmacokinetics of 8-Benzyl-8-azabicyclo[32It is known that the compound has a molecular weight of 2153 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32It is known that the compound has interesting biological activities , which suggests that it could have significant effects at the molecular and cellular level.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, the compound is stored at room temperature , which could affect its stability and efficacy. Additionally, the compound’s interaction with its environment could influence its mode of action and the pathways it affects.
Biochemical Analysis
Biochemical Properties
It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Cellular Effects
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Molecular Mechanism
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Metabolic Pathways
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the benzylation of tropinone. One common method is the reaction of tropinone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific structural features and the presence of the benzyl group. Similar compounds include:
Tropinone: The parent compound without the benzyl group.
Cocaine: A well-known tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with medicinal properties.
These compounds share the azabicyclo[3.2.1]octane core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951577 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-72-4 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28957-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028957724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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